

An In-depth Technical Guide to 2-Methoxy-4-pyridylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Methoxypyridine-4-boronic acid*

Cat. No.: *B151205*

[Get Quote](#)

This technical guide provides a comprehensive overview of the structural information, key applications, and experimental protocols related to 2-Methoxy-4-pyridylboronic acid, tailored for researchers, scientists, and professionals in drug development.

Core Structural Information

2-Methoxy-4-pyridylboronic acid is a substituted aromatic boronic acid of significant interest in synthetic chemistry, particularly as a building block in the creation of more complex molecules. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences its electronic properties and reactivity.

While specific experimental spectral data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for 2-Methoxy-4-pyridylboronic acid are not readily available in public databases, its fundamental structural and physical properties have been reported by various chemical suppliers.

Table 1: Structural and Physical Data for 2-Methoxy-4-pyridylboronic Acid

Parameter	Value	Source
CAS Number	762262-09-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₈ BNO ₃	[1] [4] [5]
Molecular Weight	152.94 g/mol	[1] [4] [5]
IUPAC Name	(2-methoxypyridin-4-yl)boronic acid	N/A
Synonyms	2-Methoxy-4-pyridineboronic acid, (2-methoxypyridinyl)boronic acid	[3] [5] [6] [7]
Physical Form	White to light yellow powder/crystal	[7]
Purity	Typically ≥95%	[1]

Note: The absence of publicly archived experimental NMR and mass spectrometry data is a notable limitation. Researchers are advised to acquire and verify this data upon procurement of the compound.

Key Applications in Research and Drug Development

Pyridylboronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Their application is particularly prominent in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions: 2-Methoxy-4-pyridylboronic acid is an important coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.[\[6\]](#) This reaction is a powerful tool for synthesizing biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals.[\[8\]](#)[\[9\]](#) The methoxy-substituted pyridine moiety can be introduced into a wide range of molecules, enabling the exploration of new chemical space in drug discovery programs.[\[9\]](#)

Medicinal Chemistry: The pyridine core is a common feature in many biologically active compounds. The introduction of a 2-methoxy-4-pyridyl group can influence a molecule's pharmacological properties, such as binding affinity to biological targets, solubility, and metabolic stability. While specific biological signaling pathways involving this particular boronic acid are not extensively documented, its utility as a synthetic building block makes it relevant to the development of novel therapeutics.[\[6\]](#)

Experimental Protocols

The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridylboronic acid like 2-Methoxy-4-pyridylboronic acid. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.[\[8\]](#)[\[10\]](#)[\[11\]](#)

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with 2-Methoxy-4-pyridylboronic Acid

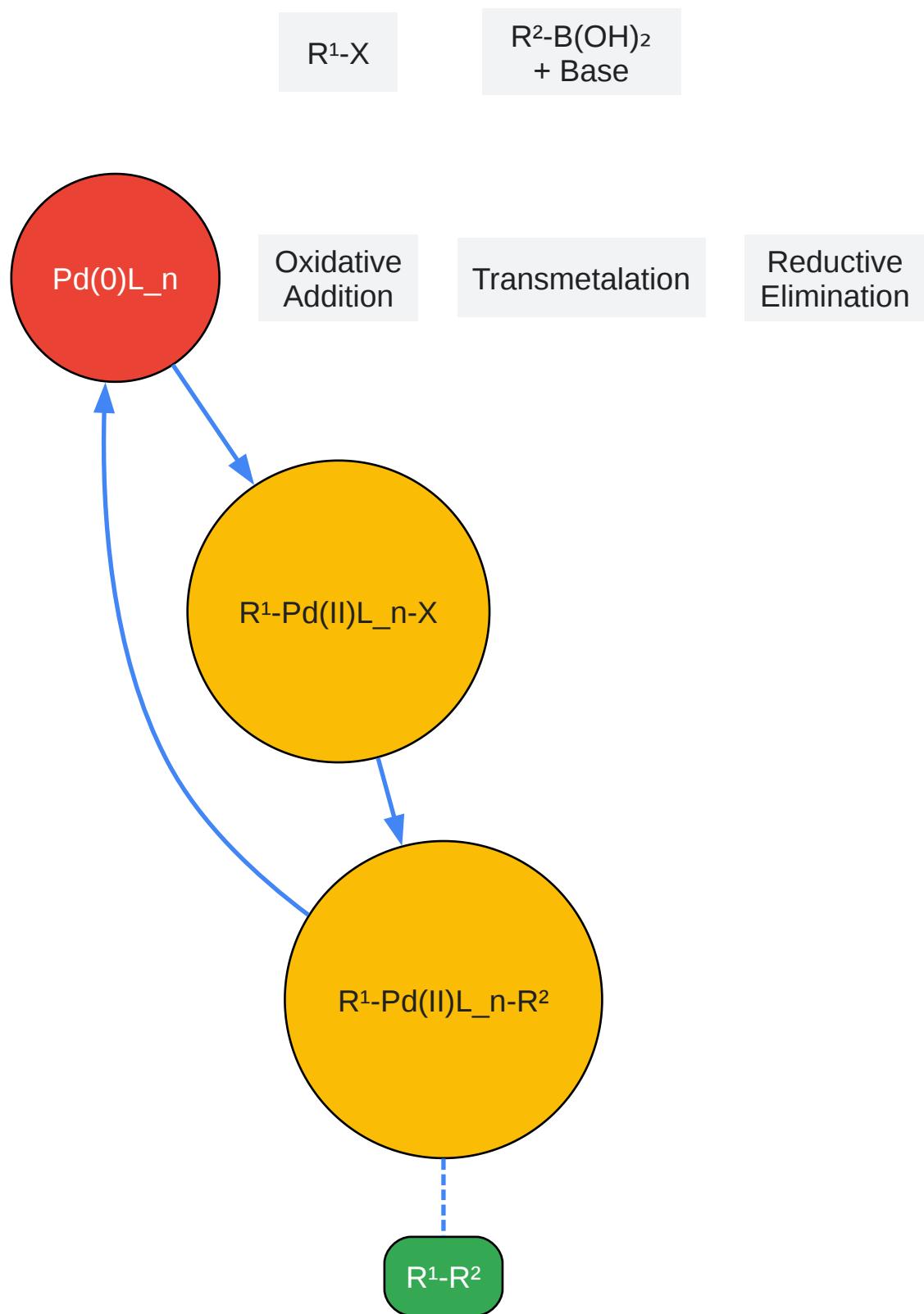
Materials:

- Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equiv)
- 2-Methoxy-4-pyridylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl halide, 2-Methoxy-4-pyridylboronic acid, palladium catalyst, and base.
- Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.

- Solvent Addition: Add the anhydrous solvent via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.


Mandatory Visualizations

The following diagrams illustrate the logical workflow of the Suzuki-Miyaura coupling and its underlying catalytic cycle.

[Click to download full resolution via product page](#)

General workflow for the Suzuki-Miyaura coupling protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. CAS RN 762262-09-9 | Fisher Scientific [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. 2-Methoxy-4-pyridylboronic acid - Anichem [anichemllc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Methoxypyridine-4-boronic Acid | 762262-09-9 | TCI AMERICA [tcichemicals.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-4-pyridylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151205#2-methoxy-4-pyridylboronic-acid-structural-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com